3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic compound that features a bromophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Coupling Reactions: Use of coupling agents to attach the furan and thiophene rings to the central structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the bromophenyl group or the amide bond.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
- 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide may confer unique reactivity and interaction profiles compared to its chloro- and fluoro- analogs, potentially leading to different applications and effects.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S/c20-17-5-2-1-4-14(17)7-8-19(22)21-12-16(15-9-11-24-13-15)18-6-3-10-23-18/h1-6,9-11,13,16H,7-8,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCROWIGUZOAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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